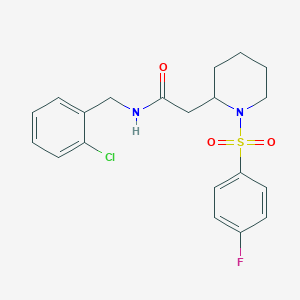
Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.321. This compound is characterized by the presence of a tert-butyl ester group, a phenyl ring, and an enamido group, making it a versatile molecule in organic synthesis and various scientific applications.
Métodos De Preparación
The synthesis of tert-butyl 2-phenyl-2-(prop-2-enamido)acetate typically involves the reaction of tert-butyl bromoacetate with phenylacetic acid and prop-2-enamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the enamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, using reagents like sodium methoxide or Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications due to its reactive functional groups.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-phenyl-2-(prop-2-enamido)acetate involves its interaction with molecular targets such as enzymes and receptors. The enamido group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 2-phenyl-2-(prop-2-enamido)acetate include:
Tert-butyl 2-phenylacetate: Lacks the enamido group, making it less reactive in certain biochemical applications.
Phenyl 2-(prop-2-enamido)acetate: Does not have the tert-butyl ester group, affecting its solubility and stability.
Tert-butyl 2-(prop-2-enamido)acetate: Missing the phenyl ring, which reduces its potential for π-π interactions.
The uniqueness of this compound lies in its combination of functional groups, providing a balance of reactivity, stability, and versatility in various applications.
Propiedades
IUPAC Name |
tert-butyl 2-phenyl-2-(prop-2-enoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-12(17)16-13(11-9-7-6-8-10-11)14(18)19-15(2,3)4/h5-10,13H,1H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMDBUCDHVELTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856176.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-diethoxyethyl)oxalamide](/img/structure/B2856177.png)


![butyl 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2856183.png)
![6-(4,4-dimethyloxazolidine-3-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856184.png)
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid](/img/structure/B2856188.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2856189.png)
![3-[(4-Phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2856190.png)
